Aroclor 5460

Vue d'ensemble

Description

Arochlor 5460 is a member of the polychlorinated terphenyls (PCTs) family, which are chlorinated aromatic compounds structurally and chemically similar to polychlorinated biphenyls (PCBs). These compounds were widely used in various industrial applications due to their stability, non-flammability, and insulating properties .

Applications De Recherche Scientifique

Arochlor 5460 has been used in various scientific research applications, including:

Chemistry: As a standard for gas chromatography and environmental analysis.

Biology: In studies investigating the effects of chlorinated compounds on biological systems.

Medicine: Research on the toxicological effects of polychlorinated compounds.

Industry: Historically used as a plasticizer and fire retardant in various products.

Mécanisme D'action

Target of Action

Aroclor 5460, a chlorinated terphenyl, is structurally and chemically similar to polychlorinated biphenyls (PCBs)

Mode of Action

It’s known that this compound is a stable, nonflammable, yellow- to amber-colored resin that is insoluble in water and in low molecular weight alcohols . It is also nonoxidizing, noncorrosive, and thermoplastic .

Biochemical Pathways

It’s known that four main enzymes are reported for the biodegradation pathway of pcbs: biphenyl dioxygenase (bpha), dihydrodiol dehydrogenase (bphb), 2,3-dihydroxybiphenyl dioxygenase (bphc) and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase (bphd) . Given the structural similarity of this compound to PCBs, it’s plausible that similar enzymes and pathways may be involved in its metabolism.

Pharmacokinetics

It’s known that this compound is a stable compound that is insoluble in water and in low molecular weight alcohols . This suggests that its bioavailability may be limited, and its excretion may be slow.

Result of Action

It’s known that this compound is a stable compound that is insoluble in water and in low molecular weight alcohols . This suggests that it may accumulate in tissues and have long-term effects.

Action Environment

It’s known that this compound is a stable, nonflammable compound . This suggests that it may be resistant to degradation in various environmental conditions.

Analyse Biochimique

Biochemical Properties

Aroclor 5460 plays a significant role in biochemical reactions, primarily through its interactions with various enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. These interactions can lead to the formation of reactive metabolites that can bind to cellular macromolecules, causing oxidative stress and cellular damage . Additionally, this compound can disrupt the function of proteins involved in cell signaling pathways, leading to altered cellular responses .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound has been shown to induce oxidative stress, leading to the activation of stress-responsive signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway . This can result in changes in gene expression that affect cell proliferation, differentiation, and apoptosis. Moreover, this compound can disrupt cellular metabolism by interfering with mitochondrial function, leading to decreased ATP production and increased production of reactive oxygen species .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism . Upon binding to AhR, this compound can induce the expression of cytochrome P450 enzymes, leading to the formation of reactive metabolites that can cause cellular damage. Additionally, this compound can inhibit the activity of antioxidant enzymes such as superoxide dismutase and catalase, leading to increased oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable and resistant to degradation, which can lead to its accumulation in biological systems over time . Long-term exposure to this compound has been shown to cause persistent oxidative stress, chronic inflammation, and increased risk of cancer . In in vitro studies, this compound has been observed to cause time-dependent changes in gene expression and cellular metabolism, indicating its potential for long-term biological effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can cause subtle changes in cellular function, such as mild oxidative stress and altered gene expression . At high doses, this compound can cause severe toxic effects, including liver damage, reproductive toxicity, and increased risk of cancer . Threshold effects have been observed in animal studies, where certain doses of this compound can cause significant biological effects, while lower doses may not have noticeable effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes metabolize this compound into reactive metabolites that can bind to cellular macromolecules, causing oxidative stress and cellular damage . Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and cellular energy production .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It can bind to serum albumin and other plasma proteins, facilitating its transport in the bloodstream . Within cells, this compound can accumulate in lipid-rich compartments such as the endoplasmic reticulum and mitochondria, where it can exert its toxic effects . The distribution of this compound within tissues can vary depending on the dose and duration of exposure .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound can be localized to specific cellular compartments such as the endoplasmic reticulum, mitochondria, and nucleus . In the endoplasmic reticulum, this compound can interfere with protein folding and secretion, leading to endoplasmic reticulum stress . In mitochondria, this compound can disrupt mitochondrial function, leading to decreased ATP production and increased production of reactive oxygen species . Additionally, this compound can affect gene expression by interacting with nuclear receptors and transcription factors .

Méthodes De Préparation

The preparation of Arochlor 5460 involves the chlorination of terphenyls. The reaction typically occurs in the presence of a catalyst, such as iron or aluminum chloride, under controlled temperature and pressure conditions. Industrial production methods for Arochlor 5460 were similar to those used for other polychlorinated compounds, involving large-scale chlorination processes .

Analyse Des Réactions Chimiques

Arochlor 5460 undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of chlorinated benzoic acids and other oxidized products.

Reduction: Reduction reactions can result in the dechlorination of the compound, producing less chlorinated terphenyls.

Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Comparaison Avec Des Composés Similaires

Arochlor 5460 is similar to other polychlorinated terphenyls and polychlorinated biphenyls, such as Aroclor 1221 and Aroclor 1254. it is unique in its specific chlorine content and the resulting physical and chemical properties. These differences can influence its stability, reactivity, and toxicity .

Similar Compounds

- Aroclor 1221

- Aroclor 1254

- Aroclor 5442

These compounds share similar industrial applications and toxicological profiles but differ in their specific chlorine content and resulting properties .

Activité Biologique

Arochlor 5460 is a commercial mixture of polychlorinated terphenyls (PCTs) widely used in industrial applications. Understanding its biological activity is crucial due to its environmental persistence and potential health impacts. This article synthesizes findings from various studies, highlighting the compound's metabolic effects, toxicity, and implications for human health and ecological systems.

Chemical Composition and Structure

Arochlor 5460 consists predominantly of polychlorinated terphenyls, with approximately 60% chlorine content. The structure of PCTs allows for multiple chlorine substitutions on the biphenyl rings, influencing their biological behavior and toxicity. The specific chlorination pattern affects how these compounds interact with biological systems, including their absorption, distribution, metabolism, and excretion.

Metabolic Activity

Research indicates that Arochlor 5460 significantly impacts liver metabolism in mammals. For instance, studies have shown that exposure to Arochlor 5460 increases hepatic metabolic activity in rats, suggesting an induction of liver enzymes associated with detoxification processes . This metabolic alteration is indicative of the body's response to foreign compounds and may lead to long-term changes in liver function.

Toxicological Effects

Arochlor 5460 has been linked to various toxicological effects across different species. Key findings include:

- Acute Toxicity: In studies involving rats, acute exposure to Arochlor 5460 resulted in significant liver enlargement and alterations in liver enzyme activity .

- Chronic Effects: Long-term exposure has been associated with reproductive toxicity and potential carcinogenic effects. Notably, studies on non-human primates indicated adverse reproductive outcomes at relatively low doses (around 0.12 mg/kg/day) .

- Immunosuppressive Effects: Exposure to Arochlor 5460 has also been shown to suppress immune function, which may increase susceptibility to infections and other diseases .

Case Studies

Several case studies have documented the environmental impact of Arochlor 5460, particularly in contaminated sites:

- Hunters Point Shipyard: This site revealed elevated levels of Arochlor 5460 in sediment samples, correlating with adverse biological effects observed in local aquatic organisms. The study highlighted the bioaccumulation potential of PCTs within the food web .

- Ashtabula River: Investigations into sediment contamination showed a distinct fingerprint of Arochlor 5460 among other PCB mixtures, demonstrating its persistence in aquatic environments and its role in ecological toxicity .

Summary of Biological Effects

The following table summarizes key biological effects associated with Arochlor 5460:

Propriétés

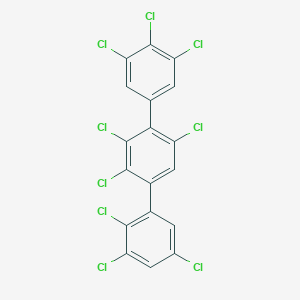

IUPAC Name |

1,3,4-trichloro-5-(2,3,5-trichlorophenyl)-2-(3,4,5-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H5Cl9/c19-7-3-8(15(24)13(23)4-7)9-5-10(20)14(18(27)16(9)25)6-1-11(21)17(26)12(22)2-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPBRFJLRPRQPEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Cl)C2=C(C=C(C(=C2Cl)Cl)C3=C(C(=CC(=C3)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H5Cl9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90864310 | |

| Record name | 1~2~,1~3~,1~5~,2~2~,2~3~,2~5~,3~3~,3~4~,3~5~-Nonachloro-1~1~,2~1~:2~4~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11126-42-4 | |

| Record name | Polychlorinated triphenyl (aroclor 5460) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011126424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.